molecular formula C23H21NO4 B11493317 N-[2-(2-benzylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(2-benzylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11493317
M. Wt: 375.4 g/mol
InChI Key: BXPYCQNXQSTPLD-UHFFFAOYSA-N
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Description

N-[2-(2-BENZYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-BENZYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-BENZYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-[2-(2-BENZYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-BENZYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Benzylphenoxy)ethyl]-5-bromonicotinamide
  • N-[2-(2-Benzylphenoxy)ethyl]-N’-phenylthiourea
  • N-[2-(2-Benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide

Uniqueness

N-[2-(2-BENZYLPHENOXY)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(2-benzylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H21NO4/c25-23(19-10-11-21-22(15-19)28-16-27-21)24-12-13-26-20-9-5-4-8-18(20)14-17-6-2-1-3-7-17/h1-11,15H,12-14,16H2,(H,24,25)

InChI Key

BXPYCQNXQSTPLD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3CC4=CC=CC=C4

Origin of Product

United States

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